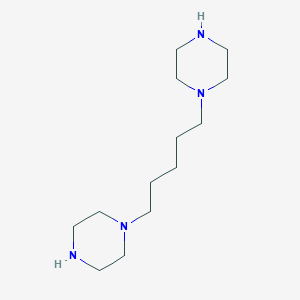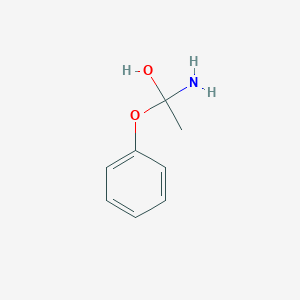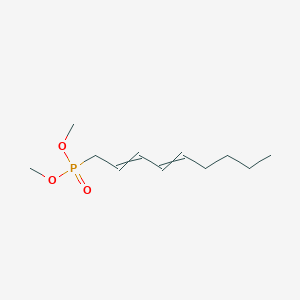
2-Bromo-N-(4-chloro-2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(4-chloro-2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 4-chloro-2,6-dimethylphenyl group and the methyl group is substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chloro-2,6-dimethylphenyl)acetamide typically involves the bromination of N-(4-chloro-2,6-dimethylphenyl)acetamide. The reaction is carried out by treating N-(4-chloro-2,6-dimethylphenyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(4-chloro-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-N-(4-chloro-2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(4-chloro-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-(2-chloro-4,6-dibromophenyl)acetamide
- 2-Bromo-N-(3-chloro-4-fluorophenyl)acetamide
- N-(2-Bromophenyl)-2-(2,6-dichlorophenoxy)acetamide
Uniqueness
2-Bromo-N-(4-chloro-2,6-dimethylphenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential biological activity
Propiedades
Número CAS |
918408-60-3 |
|---|---|
Fórmula molecular |
C10H11BrClNO |
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
2-bromo-N-(4-chloro-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-8(12)4-7(2)10(6)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) |
Clave InChI |
IYWFTVHEILWPMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)CBr)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)

![4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12609181.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)

![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)


![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)
![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)
